

Application Note: Scalable Synthesis and Resolution of (3R)-3-Fluoro-3-Methylpyrrolidine

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Compound of Interest

Compound Name: (3R)-3-fluoro-3-methylpyrrolidine

CAS No.: 1637430-83-1

Cat. No.: B2849921

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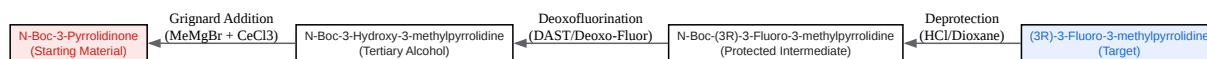
Abstract & Strategic Overview

The introduction of a fluorine atom at a quaternary center (C3) in the pyrrolidine ring imparts unique metabolic stability and conformational restriction, making **(3R)-3-fluoro-3-methylpyrrolidine** a high-value pharmacophore. Unlike secondary fluorides, the synthesis of this tertiary fluoride presents a specific challenge: the high propensity for elimination (forming the endo- or exo-cyclic alkene) during nucleophilic fluorination.

This protocol details a "Gold Standard" synthetic route prioritizing scalability and safety. It utilizes a lanthanide-promoted Grignard addition to suppress enolization, followed by a low-temperature deoxofluorination carefully optimized to favor substitution over elimination. Finally, a chiral resolution workflow is provided to isolate the (3R)-enantiomer with >99% ee.

Retrosynthetic Analysis

The most logical disconnection relies on the C–F bond formation via nucleophilic displacement of a tertiary alcohol, derived from the commercially available N-Boc-3-pyrrolidinone.



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Figure 1: Retrosynthetic strategy highlighting the critical C-F bond formation step.

Detailed Experimental Protocol

Phase 1: Synthesis of the Tertiary Alcohol (Racemic)

Objective: Preparation of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.[1] Critical

Mechanism: Use of Cerium(III) chloride (

) or Zinc chloride (

) is mandatory. Simple Grignard addition (

) to 3-pyrrolidinone often suffers from enolization (deprotonation), leading to low yields. The organocerium reagent acts as a harder nucleophile, favoring 1,2-addition.

Materials:

- N-Boc-3-pyrrolidinone (1.0 eq)
- Methylmagnesium bromide (3.0 M in Et₂O, 1.5 eq)
- Cerium(III) chloride heptahydrate () (1.6 eq)
- THF (Anhydrous)

Protocol:

- Drying

: In a flame-dried RBF, heat

(1.6 eq) at 140°C under high vacuum (0.1 mmHg) for 4 hours with vigorous stirring until a fine white powder forms. Note: Improper drying kills the reaction.

- Slurry Formation: Cool the flask to 0°C. Add anhydrous THF (10 V) under
. Stir for 1 hour to form a milky suspension.
- Reagent Preparation: Cool to -78°C. Add MeMgBr (1.5 eq) dropwise. Stir for 1 hour at -78°C to generate the organocerium species.
- Addition: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in THF (3 V) and add dropwise to the slurry at -78°C.
- Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
- Quench: Quench carefully with saturated aqueous
. Filter through Celite to remove cerium salts.
- Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
- Purification: Flash chromatography (Hexanes/EtOAc, 80:20).
 - Yield Target: >85%^[2]^[3]^[4]
 - QC Check:

NMR (Confirm methyl singlet ~1.4 ppm, disappearance of ketone C=O).

Phase 2: Deoxofluorination (The Critical Step)

Objective: Conversion of tertiary alcohol to tertiary fluoride. Challenge: Direct fluorination of tertiary alcohols often yields the elimination product (alkene). Solution: Use Deoxo-Fluor (more thermally stable than DAST) at low temperature in DCM.

Materials:

- N-Boc-3-hydroxy-3-methylpyrrolidine (1.0 eq)

- Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq)
- Dichloromethane (DCM), Anhydrous
- Optional: Pyridine (2.0 eq) to scavenge HF and prevent acid-catalyzed elimination.

Protocol:

- Setup: Flame-dry a plastic or Teflon-coated flask (glass can be etched by HF byproducts, though borosilicate is acceptable for short durations). Purge with
. .
- Solvation: Dissolve the alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM (15 V). Cool to -78°C.[5]
- Addition: Add Deoxo-Fluor (1.5 eq) dropwise via syringe. Caution: Exothermic.
- Reaction: Stir at -78°C for 1 hour. Allow the mixture to warm slowly to Room Temperature (RT) overnight (12-16 hours).
 - Expert Insight: Do not heat.[6][7] Heating promotes elimination to the enamide.
- Quench: Cool to 0°C. Quench dropwise with saturated aqueous
. Caution: Vigorous gas evolution (
).
).
- Workup: Extract with DCM. Wash with 1N HCl (rapidly, to remove pyridine) then saturated
. Dry over
.
- Purification: Flash chromatography (Hexanes/EtOAc, 90:10). The fluoride is typically less polar than the alcohol.
 - Yield Target: 50-65% (Elimination byproducts are inevitable but minimized).

Phase 3: Deprotection & Salt Formation

Objective: Removal of Boc group to yield the hydrochloride salt.

Protocol:

- Dissolve the fluorinated intermediate in 1,4-Dioxane (5 V).
- Add 4M HCl in Dioxane (10 eq) at 0°C.
- Stir at RT for 3 hours. A white precipitate should form.
- Concentrate to dryness or filter the solid directly if abundant.
- Triturate with

to obtain 3-fluoro-3-methylpyrrolidine hydrochloride as a white solid.

Chiral Resolution Workflow

Since the synthesis produces a racemate, resolution is required to isolate the (3R)-enantiomer.

Method A: Preparative Chiral HPLC (Preferred for <10g)

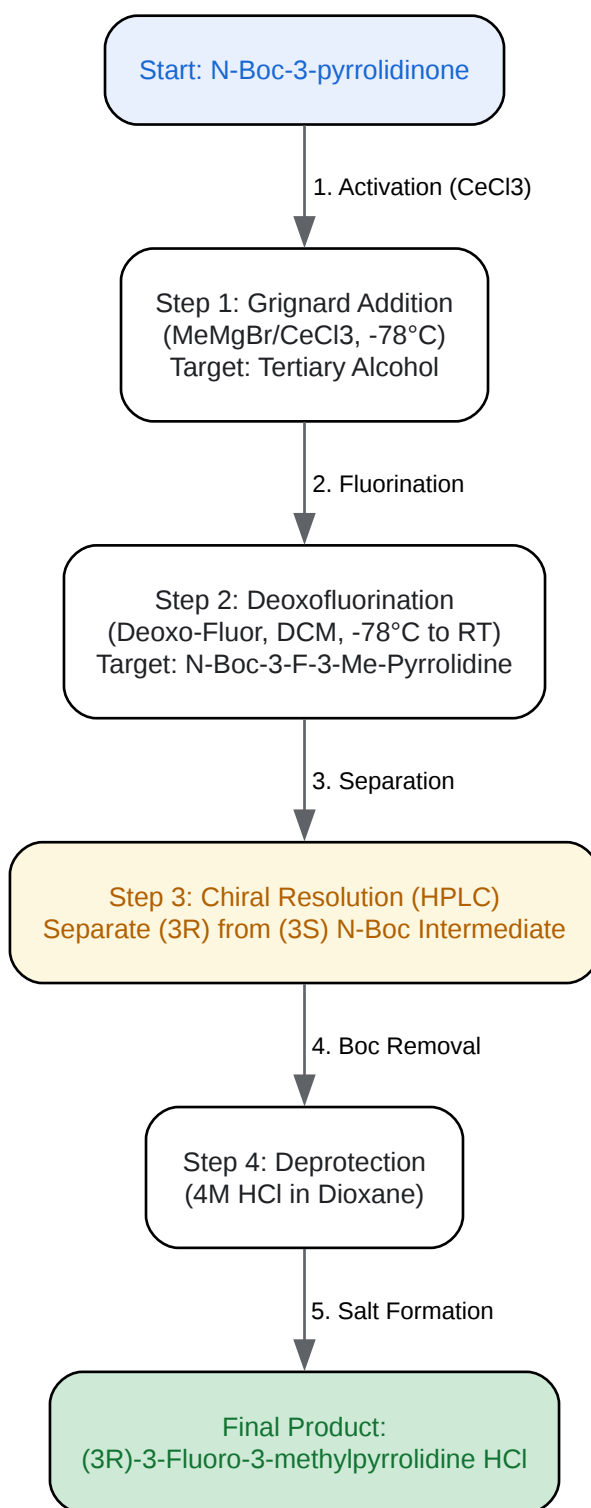
- Column: Chiralpak AD-H or OD-H (Polysaccharide based).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Detection: UV at 210 nm (weak chromophore, high concentration needed) or ELSD.
- Process: Inject racemic N-Boc-intermediate (from Phase 2). Collect fractions.
- Validation: Analytical Chiral HPLC to confirm >99% ee.

Method B: Classical Resolution (Preferred for >100g)

- Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).
- Solvent: Ethanol/Water or Methanol/Acetone.

- Procedure:
 - Neutralize the HCl salt to get the free amine.
 - Mix amine (1.0 eq) with L-DTTA (1.0 eq) in refluxing EtOH.
 - Cool slowly to crystallize the diastereomeric salt.
 - Recrystallize 2-3 times to achieve >99% de.
 - Free base and convert back to HCl salt.

Process Workflow Diagram



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Figure 2: Step-by-step workflow for the isolation of the enantiopure salt.

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